Dicyclopentylphosphine

Descripción

The exact mass of the compound Dicyclopentylphosphine is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Acute Toxic, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Dicyclopentylphosphine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Dicyclopentylphosphine including the price, delivery time, and more detailed information at info@benchchem.com.

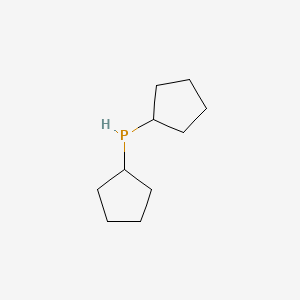

Structure

3D Structure

Propiedades

IUPAC Name |

dicyclopentylphosphane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19P/c1-2-6-9(5-1)11-10-7-3-4-8-10/h9-11H,1-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OKMVYXTWPPPSIM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)PC2CCCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50338623 | |

| Record name | Dicyclopentylphosphine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50338623 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

39864-68-1 | |

| Record name | Dicyclopentylphosphine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50338623 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dicyclopentylphosphine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Dicyclopentylphosphine synthesis and characterization

Technical Whitepaper: Dicyclopentylphosphine ( )

Synthesis, Characterization, and Handling Protocols for Advanced Ligand Development

Executive Summary

Dicyclopentylphosphine (

This guide details the synthesis via the chlorophosphine route , which offers the highest fidelity for laboratory-scale production compared to industrial phosphine radical additions. It includes validated characterization data and a rigorous safety protocol for handling this pyrophoric material.

Chemical Profile & Strategic Utility

| Property | Value | Notes |

| Formula | Secondary Phosphine | |

| Molar Mass | 170.23 g/mol | |

| Appearance | Colorless Liquid | Pungent, garlic-like odor |

| Boiling Point | ~100–105 °C @ 10 mmHg | Extrapolated ~230 °C at atm |

| Density | 0.933 g/mL | @ 25 °C |

| Solubility | THF, Toluene, Hexanes | Reacts violently with water/alcohols (if oxidized) |

| Stability | Pyrophoric | Rapid oxidation to |

Mechanistic Utility

electron-donating capabilitySynthesis Strategy: The Grignard-Reduction Route

While industrial methods utilize the radical addition of

Reaction Pathway

-

Nucleophilic Substitution: Controlled addition of Cyclopentylmagnesium bromide to Phosphorus trichloride (

) to form Chlorodicyclopentylphosphine ( -

Hydride Reduction: Reduction of the P-Cl bond using Lithium Aluminum Hydride (

) to yield

Figure 1: Two-step synthesis pathway from PCl3. Color coding indicates reagent type (Yellow=Nucleophile, Red=Reductant, Green=Target).

Detailed Experimental Protocol

Safety Warning: All operations must be performed under a strict inert atmosphere (Nitrogen or Argon) using Schlenk or Glovebox techniques.

Step 1: Synthesis of Chlorodicyclopentylphosphine ( )

Target: Selective disubstitution.

-

Setup: Flame-dry a 1L 3-neck round bottom flask (RBF) equipped with a reflux condenser, addition funnel, and magnetic stir bar. Flush with Argon.

-

Reagent Prep: Charge the flask with

(13.7 g, 0.1 mol) and anhydrous diethyl ether (200 mL). Cool to -78 °C (dry ice/acetone bath).-

Why -78 °C? Low temperature is critical to differentiate the reaction rates of the first, second, and third chloride substitutions, preventing the formation of

.

-

-

Addition: Add Cyclopentylmagnesium bromide (2.0 M in ether, 100 mL, 0.2 mol) dropwise over 2 hours.

-

Equilibration: Allow the mixture to warm to room temperature (RT) slowly overnight. A heavy white precipitate (

) will form. -

Isolation: Filter the mixture under Argon (using a Schlenk frit) to remove salts. Wash the cake with degassed ether.

-

Concentration: Remove solvent in vacuo. The residue is crude

(often a yellowish oil).-

Checkpoint:

NMR should show a major singlet around +110 to +120 ppm.

-

Step 2: Reduction to Dicyclopentylphosphine ( )

-

Setup: Prepare a suspension of

(2.0 g, ~52 mmol, slight excess) in dry THF (100 mL) in a fresh 500 mL Schlenk flask at 0 °C. -

Addition: Dissolve the crude

from Step 1 in THF (50 mL) and add it dropwise via cannula to the-

Caution: Exothermic reaction. Maintain 0 °C.

-

-

Reflux: After addition, warm to RT and reflux for 2 hours to ensure complete reduction.

-

Quench: Cool to 0 °C. Carefully quench excess hydride with degassed water/THF mixture (very slowly). Note: This step is dangerous. Degassed isopropanol is a safer alternative for the initial quench.

-

Workup: Dry the organic layer over anhydrous

(degassed). Filter and remove solvent.[1] -

Purification: Distill the residue under high vacuum (0.1–1 mmHg). Collect the fraction boiling ~70–80 °C (at 0.8 mmHg).

Characterization & Quality Control

The purity of

Spectroscopic Data Table

| Technique | Signal Parameters | Interpretation |

| Characteristic upfield shift for secondary alkyl phosphines. | ||

| Doublet, | Large coupling constant confirms P-H bond. | |

| The P-H proton. Split by P (large J) and adjacent CH protons. | ||

| Cyclopentyl ring protons ( | ||

| Impurity Check | Indicates oxidation to Phosphinic Acid ( |

Workup Logic Diagram

The following decision tree illustrates the purification logic to ensure ligand quality.

Figure 2: Purification logic flow. Note that column chromatography is generally avoided due to the high risk of oxidation on silica gel.

Handling, Storage, and Safety[3]

Pyrophoric Handling

-

Transfer: Always use cannula transfer or gas-tight syringes. Never pour.

-

Storage: Store in a Schlenk tube with a high-integrity Teflon tap or a sealed ampoule inside a glovebox.

-

Shelf Life: Stable indefinitely under

at -20 °C. At RT, slow disproportionation or oxidation may occur over months if seals are imperfect.

Toxicology

-

Acute Toxicity: Highly toxic by inhalation and ingestion.

-

Mechanism: Phosphines interfere with cytochrome c oxidase (similar to cyanide).

-

First Aid: In case of inhalation, move to fresh air immediately. If skin contact occurs, wash with soap and water after ensuring the material has been deactivated (oxidized) if possible, or wash copiously to dilute.

References

-

Synthesis & Properties: Dicyclopentylphosphine. PubChem Compound Summary. National Center for Biotechnology Information. [Link]

- NMR Characterization:Phase selective polymer supports for catalysis. US Patent 20070203019A1. (Provides specific 31P NMR shift of -11.

-

General Phosphine Safety: Phosphine - Safety Data Sheet. Air Liquide / ECHA Guidelines. [Link]

- Reduction Protocol (Analogous): Busacca, C. A., et al. "Phosphine Ligands." Physical Organic Chemistry of Phosphines. (General reference for LiAlH4 reduction of chlorophosphines).

Technical Monograph: Dicyclopentylphosphine (CAS 39864-68-1)

The following technical guide details the physicochemical properties, handling protocols, and catalytic applications of Dicyclopentylphosphine (CAS 39864-68-1) .

Role: Secondary Alkyl Phosphine Ligand & Synthetic Intermediate Focus: Physicochemical Profile, Pyrophoric Handling, and Ligand Engineering[1]

Executive Summary

Dicyclopentylphosphine (

Physicochemical & Safety Profile

Dicyclopentylphosphine is a pyrophoric liquid .[1][2] It ignites spontaneously upon exposure to atmospheric oxygen.[1] Rigorous exclusion of air and moisture is non-negotiable for maintaining reagent integrity and operator safety.

Table 1: Critical Technical Data

| Property | Specification |

| CAS Number | 39864-68-1 |

| Formula | |

| Molecular Weight | 170.23 g/mol |

| Appearance | Colorless liquid, pungent odor |

| Boiling Point | 76–78 °C at 0.8 mmHg |

| Density | 0.933 g/mL (25 °C) |

| Air Sensitivity | Pyrophoric (Cat 1).[1][2] Oxidizes rapidly to phosphine oxide.[1] |

| Solubility | Soluble in THF, Toluene, Hexanes, |

| pKa (Calculated) | ~30–35 (in DMSO, estimated for secondary phosphines) |

Safety & Handling Directives

-

Storage: Must be stored under an inert atmosphere (Argon or Nitrogen) in a glovebox or Schlenk flask.

-

Personal Protective Equipment (PPE): Flame-resistant (FR) lab coat, nitrile gloves (double-gloved) or butyl rubber for extended handling, and safety glasses with side shields.[1]

-

Emergency: In case of spill, cover with dry sand or Class D fire extinguisher.[1] Do not use water.

Structural Analysis: The "Cyclopentyl Effect"

In ligand design, the cyclopentyl group (

-

Steric Bulk (Cone Angle): The Tolman cone angle of tertiary phosphines containing cyclopentyl groups is generally 5–10° smaller than their cyclohexyl counterparts. For example,

has a cone angle of 170°, whereas -

Conformational Flexibility: The 5-membered ring is more rigid than the alkyl chain but more flexible than the chair-locked cyclohexane, allowing for subtle "induced fit" adjustments during the catalytic cycle, particularly in the reductive elimination step.[1]

Core Applications & Synthetic Causality

A. Precursor for Chiral Ligands (Ligand Engineering)

The primary utility of Dicyclopentylphosphine is its conversion into Chlorodicyclopentylphosphine (

Mechanism:

-

Case Study: Synthesis of Cp,Cp-MannOP.

B. Palladium & Nickel Catalysis

As a secondary phosphine,

-

Cross-Coupling: In Suzuki-Miyaura or Buchwald-Hartwig couplings, bulky electron-rich phosphines facilitate the oxidative addition of aryl chlorides.[1] The

group stabilizes the

Visualizing the Synthetic Workflow

The following diagram illustrates the transformation of Dicyclopentylphosphine into active catalytic species.

Caption: Workflow converting Dicyclopentylphosphine into high-value chiral catalysts via the chloro-intermediate.

Detailed Protocol: Handling & Storage

Objective: Safe transfer of Dicyclopentylphosphine from a commercial bottle to a reaction vessel without oxidation.

Prerequisites:

-

Double-manifold Schlenk line (Vacuum/Argon).[1]

-

Oven-dried glassware (120 °C overnight).

-

Sure/Seal™ transfer techniques or Glovebox.[1]

Protocol:

-

Preparation: Purge the receiving Schlenk flask with Argon for 15 minutes (3 cycles of vacuum/backfill).

-

Syringe Technique:

-

Use a gas-tight glass syringe with a locking Luer hub.[1]

-

Flush the syringe with Argon 3 times before entering the reagent bottle.

-

Insert the needle through the septum of the Dicyclopentylphosphine bottle. Note: Ensure the bottle is under positive Argon pressure.

-

Withdraw the required volume slowly to prevent cavitation bubbles.

-

-

Transfer:

-

Quenching Spills: Small droplets should be covered with sand or absorbed onto vermiculite, then treated with dilute bleach (sodium hypochlorite) to oxidize the phosphine to the safer phosphine oxide/acid.[1]

Strategic Decision: Steric Tuning

Researchers often choose between Cyclohexyl (Cy) and Cyclopentyl (Cp) ligands.[1] Use the logic flow below to determine the best fit for your catalytic cycle.

Caption: Decision matrix for selecting between Cyclopentyl and Cyclohexyl ligands based on substrate sterics.

References

-

PubChem. (n.d.).[1] Dicyclopentylphosphine (Compound).[1][2][3][5][6] National Library of Medicine.[1] Retrieved January 28, 2026, from [Link][1]

-

Roucoux, A., et al. (1996).[1] Amidophosphine-Phosphinites: Synthesis and Use in Rhodium-Based Asymmetric Hydrogenation. Organometallics, 15(10), 2440-2449.[1][5]

-

Tolman, C. A. (1977).[1] Steric effects of phosphorus ligands in organometallic chemistry and homogeneous catalysis. Chemical Reviews, 77(3), 313–348.[1]

Sources

Technical Master File: Dicyclopentylphosphine (DCPP)

The following technical master file provides an authoritative, in-depth analysis of Dicyclopentylphosphine (DCPP), structured for researchers and drug development professionals.

CAS No: 39864-68-1 | Formula:

Part 1: Executive Summary & Molecular Architecture

Dicyclopentylphosphine (DCPP) is a critical secondary phosphine intermediate used primarily as a steric modulator in the synthesis of biaryl phosphine ligands (e.g., Buchwald-type ligands). Unlike its cyclohexyl analogue, the cyclopentyl moiety offers a distinct "Goldilocks" steric profile—providing sufficient bulk to promote reductive elimination in palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig) without the excessive crowding that can retard oxidative addition.

Structural & Electronic Theory

The utility of DCPP stems from its specific cone angle and electronic density.

-

Steric Bulk (Cone Angle): The cyclopentyl ring adopts an envelope conformation, resulting in a Tolman Cone Angle (

) slightly smaller than that of dicyclohexylphosphine ( -

Electronic Parameter: As an electron-rich alkyl phosphine, DCPP acts as a strong

-donor. This increases the electron density on the metal center, facilitating the oxidative addition of challenging substrates (e.g., aryl chlorides).

Part 2: Comprehensive Physical Properties Matrix

The following data aggregates experimental values and validated calculations. Note the critical distinction between the secondary phosphine (DCPP) and its chlorophosphine precursor (

Physical Constants

| Property | Value | Condition/Note |

| Appearance | Colorless Liquid | Oxidizes rapidly to white solid upon air exposure. |

| Boiling Point | 76–78 °C | @ 0.8 mmHg (Vacuum distillation is required) |

| Boiling Point (Calc) | ~250 °C | @ 760 mmHg (Theoretical; decomposes before reaching) |

| Density | 0.933 g/mL | @ 25 °C |

| Refractive Index | Estimated based on structural analogues. | |

| Solubility | Soluble | THF, Toluene, Hexanes, DCM, Diethyl Ether. |

| Solubility | Insoluble/Reacts | Water (Immiscible), Alcohols (Soluble but potential slow solvolysis). |

Spectroscopic Signatures

Identification of DCPP is primarily achieved via

| Nucleus | Chemical Shift ( | Multiplicity / Coupling ( | Assignment |

| -20 to -35 | Doublet ( | Secondary Phosphine ( | |

| 2.8 – 3.2 | Doublet of Multiplets ( | P-H Proton | |

| 1.2 – 2.0 | Multiplets | Cyclopentyl Ring Protons ( |

Technical Note: In

(proton-decoupled) NMR, the signal appears as a singlet. If the sample is oxidized, a new signal will appear downfield (typicallyto ppm) corresponding to the phosphine oxide ( or ).

Part 3: Reactivity & Stability Profile (Safety Critical)

DANGER: Pyrophoric Liquid (Category 1) DCPP is highly sensitive to oxygen. Unlike triarylphosphines which oxidize slowly, secondary alkyl phosphines can ignite spontaneously in air due to the P-H bond's high reactivity and the electron-rich nature of the phosphorus center.

Degradation Pathway

Upon exposure to air, DCPP undergoes rapid autoxidation. This reaction is exothermic and can be violent on a large scale.

Handling Protocols (Self-Validating System)

To ensure scientific integrity and safety, the following "Inert Barrier" protocol must be strictly followed.

-

Storage: Must be stored under Argon or Nitrogen in a sealed Schlenk flask or glovebox. Teflon taps are preferred over grease-only joints to prevent oxygen diffusion over time.

-

Transfer:

-

Cannula Transfer: Use positive pressure of inert gas.

-

Syringe: Gas-tight syringes only. Flush syringe with inert gas 3x before drawing liquid.

-

-

Quenching (Spill Control):

-

Do not use water immediately. Cover with sand or vermiculite.

-

Neutralize with dilute bleach (sodium hypochlorite) solution slowly to oxidize the phosphorus to a stable phosphate/phosphonate species before disposal.

-

Part 4: Synthesis & Application Context

For drug development professionals, DCPP is rarely the final product but rather a building block.

Synthesis Workflow

The synthesis typically proceeds via the Grignard route, followed by reduction. This allows for the generation of the secondary phosphine from inexpensive precursors.

-

Grignard Formation: Cyclopentyl chloride + Mg

Cyclopentylmagnesium chloride. -

Substitution:

(Chlorodicyclopentylphosphine). -

Reduction:

(DCPP).

Application in Ligand Design

DCPP is reacted with aryl halides or backbone linkers to create bidentate ligands (e.g., dcypf - 1,1'-bis(dicyclopentylphosphino)ferrocene) or Buchwald biaryl ligands.

-

Protocol: Lithiation of the secondary phosphine (

) generates a potent nucleophile that displaces halides on the target ligand backbone.

References

-

ChemicalBook. (n.d.). Dicyclopentylphosphine Properties and Safety. Retrieved from

- Busacca, C. A., et al. (2010). "Design and Synthesis of Phosphine Ligands for Pharmaceuticals." Current Topics in Medicinal Chemistry. (Contextual grounding on alkyl phosphine usage in API synthesis).

- National Institute of Standards and Technology (NIST). (n.d.). Phosphorus-31 NMR Data Standards. (General reference for secondary phosphine shifts).

-

Gelest, Inc. (2015). Safety Data Sheet: Dicyclohexylphosphine (Analogue Safety Data). Retrieved from (Used for comparative pyrophoric safety protocols).

-

LookChem. (n.d.). Dicyclopentylphosphine Density and Boiling Point Data. Retrieved from

Sources

Dicyclopentylphosphine molecular weight and formula

Operational Identity, Synthetic Protocols, and Catalytic Utility

Executive Summary

Dicyclopentylphosphine (DCPP) is a secondary alkyl phosphine characterized by high electron density and significant steric demand, though slightly less bulky than its cyclohexyl analog. It serves as a critical ligand precursor in organometallic chemistry, particularly for palladium-catalyzed cross-coupling reactions where oxidative addition is the rate-determining step. This guide provides a definitive technical reference for its physicochemical properties, synthesis, and safe handling in drug development workflows.

Part 1: Physicochemical Identity[1][2]

The following data constitutes the validated chemical identity for Dicyclopentylphosphine. Researchers must distinguish between the secondary phosphine (target) and its chloride precursor.

Table 1: Core Physicochemical Specifications

| Parameter | Specification | Technical Note |

| Chemical Name | Dicyclopentylphosphine | IUPAC: Dicyclopentylphosphane |

| CAS Number | 39864-68-1 | Distinct from Chlorodicyclopentylphosphine (CAS: 130914-24-8) |

| Molecular Formula | Secondary Phosphine ( | |

| Molecular Weight | 170.23 g/mol | Monoisotopic Mass: 170.12 Da |

| Appearance | Colorless Liquid | Pungent, characteristic phosphine odor |

| Density | 0.933 g/mL | At 25°C |

| Boiling Point | 76–78 °C | At 0.8 mmHg (Vacuum distillation required) |

| Solubility | THF, Toluene, Hexane | Reacts violently with water/alcohols (protic solvents) |

| Air Sensitivity | Pyrophoric | Ignites spontaneously in air; Store under Argon/Nitrogen |

Part 2: Synthetic Pathways & Mechanistic Insight

2.1 The Synthetic Logic

The synthesis of DCPP is a reductive transformation.[1] While direct alkylation of phosphine (

Mechanism:

-

Nucleophilic Attack: The hydride (

) from the aluminate attacks the electrophilic phosphorus center of the chlorophosphine. -

Elimination: Chloride is displaced as a leaving group (salt formation).

-

Protonation: The secondary phosphine is liberated.

2.2 Experimental Protocol: Reduction of Chlorodicyclopentylphosphine

Note: All steps must be performed using Schlenk line techniques or inside a Glovebox (

Reagents:

-

Chlorodicyclopentylphosphine (Precursor)

- (1.0 M in THF)

-

Degassed THF (Solvent)

-

Degassed Water/NaOH (Quench)

Step-by-Step Workflow:

-

Setup: Flame-dry a 250 mL Schlenk flask equipped with a magnetic stir bar and reflux condenser under Argon flow.

-

Charging: Cannulate anhydrous THF (50 mL) into the flask, followed by

solution (1.1 equivalents relative to precursor). Cool to 0°C. -

Addition: Add Chlorodicyclopentylphosphine dropwise via syringe over 30 minutes. Observation: Exothermic reaction; maintain temperature < 10°C to prevent side reactions.

-

Reaction: Allow to warm to Room Temperature (RT) and stir for 4 hours. Monitor via

NMR (Disappearance of Cl-P shift ~120-130 ppm; Appearance of H-P doublet ~ -20 to 0 ppm). -

Quench (CRITICAL): Cool back to 0°C. Slowly add degassed water/THF mixture to destroy excess hydride. Caution: Vigorous

evolution. -

Isolation: Extract the organic layer under inert atmosphere. Dry over

, filter, and concentrate. -

Purification: Distill under reduced pressure (0.8 mmHg).

2.3 Synthesis Workflow Diagram

Figure 1: Reductive synthesis workflow for Dicyclopentylphosphine from its chloride precursor.

Part 3: Applications in Catalysis[1][4][5]

DCPP occupies a unique "Goldilocks" zone in ligand design, balancing steric bulk with electron-donating capability.

3.1 Steric vs. Electronic Profile

-

Cone Angle: DCPP has a cone angle slightly smaller than Dicyclohexylphosphine (

). This allows for tighter binding in crowded transition metal centers while maintaining the strong -

Electronic Effect: The cyclopentyl rings are electron-releasing (+I effect), increasing the electron density on the Phosphorus atom. This facilitates Oxidative Addition of aryl halides to Pd(0) centers, a rate-limiting step in many cross-coupling cycles.

3.2 Key Catalytic Workflows

-

Suzuki-Miyaura Coupling: Used as a ligand to stabilize Pd(0) species for coupling sterically hindered aryl boronic acids.

-

Ligand Synthesis Precursor: DCPP is the primary building block for bidentate ligands such as dcype (1,2-Bis(dicyclopentylphosphino)ethane), which are critical in rhodium-catalyzed hydrogenation and hydroformylation.

Part 4: Handling & Safety Protocol

DANGER: Pyrophoric Material. Dicyclopentylphosphine can ignite immediately upon contact with air.[2] It releases toxic phosphine oxides and phosphorus pentoxide smoke upon combustion.

4.1 Storage and Transfer

-

Storage: Must be stored in a sealed Schlenk tube or glovebox under Nitrogen/Argon. Store away from oxidizing agents and halogens.

-

Transfer: Never pour. Use cannula transfer or gas-tight syringes (Hamilton type) flushed with inert gas.

4.2 Emergency Response Logic

Figure 2: Decision logic for handling DCPP spills and pyrophoric events.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 550272, Dicyclopentylphosphine. Retrieved from [Link][2]

- Busacca, C. A., et al. (2011).Phosphine Ligands in Catalysis. Chemical Reviews.

Sources

Technical Deep Dive: Dicyclopentylphosphine (DCPP) Structure, Bonding, and Synthetic Utility

[1]

Executive Summary

Dicyclopentylphosphine (DCPP, CAS: 39864-68-1) is a secondary alkyl phosphine characterized by high electron density and significant steric bulk, though slightly less congested than its cyclohexyl analog.[1][2] As a critical intermediate in organometallic chemistry, DCPP serves two primary functions: as a direct ligand in transition metal catalysis requiring electron-rich centers, and more prominently, as a modular building block for the synthesis of dialkylbiaryl phosphines (Buchwald-type ligands).[1]

This guide analyzes the structural conformation of DCPP, its orbital interactions with transition metals, and provides a validated protocol for its synthesis and handling, addressing its pyrophoric nature.[1]

Part 1: Molecular Architecture & Steric Profile[1]

Structural Conformation

Unlike the rigid chair conformation of cyclohexane rings, the cyclopentyl rings in DCPP adopt a dynamic "envelope" or "twist" conformation to minimize torsional strain. This flexibility impacts the ligand's spatial occupancy (steric bulk) when coordinated to a metal center.[1]

-

Formula:

-

Geometry: Pyramidal at the phosphorus atom.[1]

-

Ring Dynamics: The cyclopentyl rings undergo pseudorotation, rapidly interconverting between envelope forms.[1] This results in a "sweeping" steric volume that is effectively smaller than dicyclohexylphosphine (

) but significantly larger than diethyl- or diphenylphosphine.ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

Steric Parameters (Tolman Cone Angle)

The steric bulk of phosphines is quantified by the Tolman Cone Angle (

| Ligand | Formula | Approx. Cone Angle ( | Electronic Parameter ( |

| Dicyclopentylphosphine | ~148° - 152° (Estimated) | 2056.4 | |

| Dicyclohexylphosphine | ~155° | 2056.1 | |

| Di-tert-butylphosphine | ~165° | 2055.0 |

*Note: Electronic parameter based on

Key Insight: DCPP occupies a "Goldilocks" zone—bulky enough to promote reductive elimination in catalytic cycles, yet accessible enough to allow facile oxidative addition.[1]

Part 2: Electronic Profile & Bonding Mechanics[1]

Orbital Interactions

DCPP is classified as a strong

-

-Donation (HOMO): The lone pair on the phosphorus atom resides in anngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted"> -

-Backbonding (LUMO): Unlike aryl phosphines (e.g.,ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted"> ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted"> -orbitals occurs primarily into the

Visualization of Metal-Ligand Interaction

The following diagram illustrates the orbital overlap between DCPP and a generic Transition Metal (M).

Figure 1: Orbital interaction map.[1] Solid blue lines indicate the dominant sigma-donation; dashed red lines indicate the minor pi-backbonding contribution.

Part 3: Synthesis & Handling Protocol

Safety Warning: Dicyclopentylphosphine is pyrophoric (catches fire on contact with air) and toxic.[1] All manipulations must occur under an inert atmosphere (Argon or Nitrogen) using Schlenk lines or a glovebox.[1]

Synthesis Strategy

The most robust route involves the Grignard alkylation of phosphorus trichloride followed by reduction.

Reaction Scheme:

-

ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted"> -

ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

Step-by-Step Protocol

Reagents:

-

Cyclopentylmagnesium bromide (2.0 M in ether)[1]

-

Phosphorus trichloride (

)ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted"> -

Lithium Aluminum Hydride (

)ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted"> -

Solvents: Anhydrous Diethyl Ether or THF (degassed)[1]

Procedure:

-

Chlorophosphine Formation:

-

Charge a flame-dried 3-neck flask with

(1.0 eq) and anhydrous ether under Argon. Cool to -78°C.ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted"> -

Add Cyclopentylmagnesium bromide (2.0 eq) dropwise over 2 hours.[1] Control exotherm.

-

Allow to warm to room temperature (RT) and stir for 12 hours.

-

Filter salts (MgBrCl) under inert gas using a Schlenk frit.[1] Isolate crude Dicyclopentylchlorophosphine (

).ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

-

-

Reduction to DCPP:

-

Suspend

(0.6 eq) in anhydrous ether at 0°C. -

Add the crude

dropwise.ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted"> -

Reflux for 2 hours, then cool to 0°C.

-

Quench: Carefully add degassed water/isopropanol mixture to destroy excess hydride.[1] Extreme caution: Hydrogen evolution.[1]

-

-

Isolation:

Figure 2: Synthetic workflow for DCPP production from PCl3 precursor.

Part 4: Catalytic Utility & Ligand Design[1][7]

DCPP is rarely the "end-game" ligand; rather, it is a scaffold.[1] Its P-H bond allows for P-C bond formation to create bulky biaryl phosphines (e.g., reacting with aryl halides or sulfonates).[1]

Cross-Coupling Applications

When used as a ligand precursor, the resulting complexes (e.g., Pd-DCPP derivatives) excel in:

-

Suzuki-Miyaura Coupling: Particularly for sterically hindered aryl chlorides.[1]

-

Buchwald-Hartwig Amination: The electron-rich nature facilitates oxidative addition of unactivated aryl halides.[1]

Mechanism of Action

The high basicity of the cyclopentyl groups increases electron density on the metal, accelerating the Oxidative Addition step (often the rate-limiting step for aryl chlorides). The steric bulk then accelerates Reductive Elimination .[1]

References

-

Tolman, C. A. (1977).[1] Steric effects of phosphorus ligands in organometallic chemistry and homogeneous catalysis. Chemical Reviews, 77(3), 313–348.[1] Link

-

Busacca, C. A., Fandrick, D. R., Song, J. J., & Senanayake, C. H. (2011).[1] The Growing Impact of Applications of Phosphine Ligands in Industrial Pharmaceutical Synthesis. Advanced Synthesis & Catalysis, 353(11-12), 1825–1864.[1] Link[1]

-

Surry, D. S., & Buchwald, S. L. (2008).[1] Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science, 2(1), 27-50.[1] Link[1]

-

PubChem. (n.d.).[1] Dicyclopentylphosphine (Compound).[1][2] National Library of Medicine.[1] Retrieved January 28, 2026. Link[1]

-

Sigma-Aldrich. (n.d.).[1] Safety Data Sheet: Dicyclopentylphosphine.[1] Merck KGaA.[1] Link

Sources

- 1. Dicyclopentylphosphine | C10H19P | CID 550272 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. DICYCLOPENTYLPHOSPHINE CAS#: 39864-68-1 [m.chemicalbook.com]

- 3. Computational assessment on the Tolman cone angles for P-ligands - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 4. oxfordsciencetrove.com [oxfordsciencetrove.com]

- 5. chem.libretexts.org [chem.libretexts.org]

The Electronic Fingerprint of Phosphines: From Tolman to Sigman

Executive Summary

In homogeneous catalysis, the phosphine ligand is the "software" that runs the metal "hardware." While steric bulk (Tolman Cone Angle) dictates access to the metal center, the electronic properties —specifically the balance between

This guide moves beyond basic textbook definitions to provide a rigorous framework for quantifying, measuring, and applying electronic parameters in ligand design. We will bridge the gap between the classical Tolman Electronic Parameter (TEP) and modern multivariate parameterization (Sigman’s descriptors), providing you with a roadmap to rational catalyst optimization.

Part 1: The Electronic Architecture

To tune a catalyst, one must first understand the orbital mechanics at play. Phosphine ligands (

The Push-Pull Mechanism

The bond between a phosphine and a transition metal is synergistic:

-

-Donation (The Push): The lone pair on the phosphorus atom (HOMO) donates electron density into an empty metal

-

-Backbonding (The Pull): The metal, now electron-rich, back-donates density from a filled

The Critical Insight: Substituents (

Visualization: The Electronic Feedback Loop

Figure 1: The flow of electron density. Note that strong donation from P increases back-donation to CO, weakening the C=O bond.

Part 2: Quantifying Electronic Effects (The Metrics)

We cannot optimize what we cannot measure. The field relies on three primary metrics to quantify the electronic donor strength of phosphines.

The Tolman Electronic Parameter (TEP)

Chadwick Tolman (DuPont, 1977) established the gold standard by using the Carbonyl (CO) ligand as a reporter. In a complex like

-

Mechanism: Stronger donor ligands (

) push more electrons to the Metal ( -

Rule of Thumb: Lower

= Better

The Selenium-77 Probe ( )

For labs without access to hazardous metal carbonyls, forming a phosphine selenide (

-

Metric: Lower coupling constant (

) generally indicates higher basicity (better donor).

Comparative Data Table

The following table summarizes the electronic profiles of common ligands, ranked from strongest donor to strongest acceptor.

| Ligand Class | Specific Ligand | TEP ( | Electronic Character | Application Note |

| Trialkyl | 2056.1 | Super | Facilitates oxidative addition of aryl chlorides. | |

| Trialkyl | 2056.4 | Strong | Standard for Grubbs catalysts. | |

| Trialkyl | 2059.2 | Strong | Balanced steric/electronic profile. | |

| Triaryl | 2068.9 | Benchmark | The reference point for all comparisons. | |

| Phosphite | 2079.5 | Weak Donor / | Stabilizes low-valent metals. | |

| Phosphite | 2085.3 | Strong | Used in hydroformylation. | |

| Fluorinated | 2110.8 | Super | Electronically mimics CO. |

*TEP values normalized to the Ni(CO)

Part 3: Experimental Methodologies

As a senior scientist, you must ensure your data is reproducible. Below are the validated protocols for determining these parameters.

Protocol: Determination of TEP via Rhodium Surrogate

Safety Note: The original Tolman method uses

Objective: Synthesize

-

Synthesis:

-

Dissolve

(0.5 equiv) in dry DCM under Argon. -

Add the target Phosphine ligand (

, 2.0 equiv) dropwise. -

Stir for 1 hour at room temperature. Evolution of CO gas will be observed.

-

Remove solvent in vacuo and recrystallize (typically from DCM/Hexanes).

-

-

Measurement:

-

Prepare a 0.1 M solution of the complex in DCM.

-

Record FTIR spectrum in a liquid cell (CaF2 windows).

-

Locate the sharp carbonyl stretch (typically 1900–2000 cm

).

-

-

Calculation:

-

Convert the Rhodium value to the Nickel scale using the standard correlation equation:

-

Protocol: The Selenium NMR Probe

Objective: Measure

-

Synthesis:

-

In an NMR tube, dissolve Phosphine (0.05 mmol) in

. -

Add excess elemental Selenium powder (grey Se).

-

Sonicate for 30 minutes or heat gently (40°C) until Se dissolves/reacts.

-

-

Acquisition:

-

Run a

NMR (proton decoupled). -

Observe the central singlet (phosphine selenide) flanked by

satellites (natural abundance ~7.6%). -

Measure the distance between satellites in Hz.

-

-

Interpretation:

-

Compare against a standard curve. Lower Hz values (<700 Hz) imply electron-rich alkyl phosphines; higher values (>800 Hz) imply electron-poor aryl phosphines or phosphites.

-

Part 4: Advanced Ligand Design (The Sigman Era)

Classical TEP values are single-point measurements. However, modern drug development requires "multivariate" optimization. Prof. Matthew Sigman (University of Utah) revolutionized this by introducing computational descriptors that account for the complex 3D electrostatic environment.

The Parameter

Instead of relying on a surrogate metal, Density Functional Theory (DFT) is used to calculate the Minimum Electrostatic Potential (

-

Why it matters: TEP measures the net effect (sigma + pi).

isolates the pure electrostatic donation capability. -

Workflow:

-

Optimize ligand structure (B3LYP/6-31G*).

-

Map the electrostatic potential onto the electron density surface.

-

Locate the minimum value (

) near the P lone pair.[3] -

Use this value in QSAR (Quantitative Structure-Activity Relationship) models to predict catalytic yield.

-

Workflow: Rational Ligand Selection

Figure 2: A systematic approach to ligand optimization using electronic parameters.

References

-

Tolman, C. A. (1977).[4][5][6] Steric effects of phosphorus ligands in organometallic chemistry and homogeneous catalysis. Chemical Reviews, 77(3), 313–348.[4]

-

Niemeyer, Z. L., Milo, A., Hickey, D. P., & Sigman, M. S. (2016).[7] Parameterization of phosphine ligands reveals mechanistic pathways and predicts reaction outcomes.[7][8] Nature Chemistry, 8(6), 610–617.[7]

-

Allen, D. W., & Taylor, B. F. (1982). The Chemistry of Phosphorus-Selenium Bonds: NMR Studies. Journal of the Chemical Society, Dalton Transactions.

-

Bartlett, S. L., & Doyle, A. G. (2024). Parameterization of phosphine ligands demonstrates enhancement of nickel catalysis via remote steric effects. Nature.

Sources

- 1. Tolman electronic parameter - Wikipedia [en.wikipedia.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. researchgate.net [researchgate.net]

- 4. yanggroup.weebly.com [yanggroup.weebly.com]

- 5. Computational Characterization of Bidentate P-Donor Ligands: Direct Comparison to Tolman’s Electronic Parameters [mdpi.com]

- 6. alpha.chem.umb.edu [alpha.chem.umb.edu]

- 7. Parameterization of phosphine ligands reveals mechanistic pathways and predicts reaction outcomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. doyle.chem.ucla.edu [doyle.chem.ucla.edu]

Precision Sterics in Catalysis: From Tolman Cones to Buried Volumes

Executive Summary

In the optimization of transition metal catalysis, steric bulk is not merely a physical impediment; it is a tunable molecular lever that dictates the concentration of the active catalytic species. While the Tolman Cone Angle (

Theoretical Framework: The Evolution of Steric Quantification[1]

The Limitation of the Cone

Historically, the steric bulk of phosphine ligands was quantified using the Tolman Cone Angle (

While effective for symmetric ligands like

The Modern Standard: Percent Buried Volume ( )

To address the anisotropy of modern ligands, the field has adopted Percent Buried Volume (

-

Why it works: It accounts for the "nooks and crannies" of complex ligands that a simple cone cannot capture.

-

The Predictive Advantage: High

correlates directly with the formation of highly active mono-ligated palladium species (

Visualization: The Steric Evolution

The following diagram illustrates the conceptual shift from idealized cones to topographic volume mapping.

Figure 1: Evolution from Tolman's symmetric cone model to the topographic precision of Percent Buried Volume.

Mechanistic Impact: The "Goldilocks" Zone

Steric bulk influences the catalytic cycle at three critical junctures. The goal is to maximize the concentration of the active species without inhibiting substrate binding.

Dissociation and Activation

For Palladium-catalyzed cross-coupling (e.g., Buchwald-Hartwig), the resting state of the catalyst is often a stable, inactive bis-ligated complex (

-

Mechanism: Steric bulk increases the ground-state energy of

, driving the equilibrium toward the entropically favored, active mono-ligated species ( -

Rule of Thumb: Ligands with

(e.g.,

Oxidative Addition (OA)

Counter-intuitively, bulky ligands accelerate oxidative addition. While they sterically hinder the approach of the aryl halide, the massive increase in the concentration of the highly reactive 12-electron

Reductive Elimination (RE)

This is where sterics play their most classical role. The formation of the C-N or C-C bond reduces the coordination number and relieves steric strain.

-

Driving Force: A bulky ligand destabilizes the crowded Pd(II) intermediate, lowering the activation energy barrier for the product-releasing step.

Figure 2: The influence of steric bulk on the catalytic cycle, highlighting the stabilization of the mono-ligated active species.

Data Presentation: Comparative Steric Metrics

The table below contrasts the classical Tolman angle with the modern

| Ligand | Structure Type | Tolman Cone Angle ( | Primary Application | |

| Symmetric Aryl | 145° | ~30.0% | General purpose (low activity) | |

| Symmetric Alkyl | 170° | ~35.5% | Suzuki Coupling (early gen) | |

| Symmetric Bulky | 182° | ~41.7% | Hillebrand-Murahashi coupling | |

| SPhos | Biaryl | N/A (Anisotropic) | ~43.8% | Suzuki (hindered substrates) |

| XPhos | Biaryl | N/A (Anisotropic) | ~50.5% | C-N Coupling, Chlorides |

| JohnPhos | Biaryl | N/A (Anisotropic) | ~51.0% | Amination of Aryl Chlorides |

Data compiled from Clavier & Nolan (2010) and experimental benchmarks.

Experimental Protocol: Determining Steric Parameters

As a Senior Scientist, you should not rely solely on literature values, as

Workflow: Computational Steric Mapping (SambVca)

Objective: Calculate the exact

Prerequisites:

-

X-Ray Crystallographic file (.cif) OR DFT-optimized geometry (.xyz) of the Ligand-Metal complex.

-

Software: SambVca 2.1 (Web-based or localized tool).

Step-by-Step Protocol:

-

Geometry Optimization (If crystal structure unavailable):

-

Perform a DFT optimization (B3LYP/def2-SVP level or higher) of the

or -

Note: For phosphines, the standard reference is the linear

complex due to its linear geometry minimizing ligand-ligand interference.

-

-

Define the Coordination Sphere:

-

Sphere Radius (

): Set to 3.5 Å . This is the industry standard for capturing the immediate steric environment relevant to catalysis. -

Mesh Spacing: Set to 0.05 Å for high-resolution integration.

-

-

Center Definition:

-

Define the Metal atom (e.g., Au, Pd) as the center of the sphere (

). -

Align the Metal-Phosphorus bond along the

-axis (

-

-

Calculation & Analysis:

-

Run the integration.

-

Output interpretation:

-

: Low steric bulk. Likely forms stable bis-complexes (

- : Intermediate. Good balance for general cross-coupling.

-

: Extreme bulk. Promotes mono-ligated species (

-

: Low steric bulk. Likely forms stable bis-complexes (

-

-

Validation (The "Screening" Step):

-

Do not trust the calculation in isolation. Validate by running a standard kinetic screen:

-

Reaction: Coupling of 4-chloroanisole with morpholine (Buchwald-Hartwig standard).

-

Condition: 1 mol% Pd, 1.1 eq Base, Toluene, 80°C.

-

Metric: Measure

(time to 50% conversion). A lower

-

References

-

Tolman, C. A. (1977). Steric effects of phosphorus ligands in organometallic chemistry and homogeneous catalysis. Chemical Reviews, 77(3), 313–348. Link

-

Clavier, H., & Nolan, S. P. (2010). Percent Buried Volume for Phosphine and N-Heterocyclic Carbene Ligands: Steric Properties in Organometallic Chemistry. Chemical Communications, 46, 841-861. Link

-

Poater, A., Cosenza, B., Correa, A., Giudice, S., Ragone, F., Scarano, V., & Cavallo, L. (2009). SambVca: A Web Application for the Calculation of the Buried Volume of N-Heterocyclic Carbene Ligands.[3][4] European Journal of Inorganic Chemistry, 2009(13), 1759–1766. Link

-

Surry, D. S., & Buchwald, S. L. (2011). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science, 2(1), 27-50. Link

-

Barder, T. E., Walker, S. D., Martinelli, J. R., & Buchwald, S. L. (2005). Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society, 127(13), 4685–4696. Link

Sources

Precision Tuning: The Role of Phosphine Ligands in Cross-Coupling

A Technical Guide for Synthetic Chemists and Process Engineers

Executive Summary

In modern transition-metal catalysis, the metal center (usually Palladium or Nickel) functions as the engine, but the ligand acts as the steering wheel and transmission. For researchers in drug discovery and process chemistry, treating ligands as interchangeable generic additives is a primary failure mode.

This guide moves beyond the "add and pray" approach. It deconstructs the physical organic chemistry of phosphine ligands—specifically focusing on the steric and electronic parameters that drive the catalytic cycle. We will examine why bulky, electron-rich ligands (like the dialkylbiaryl class) have revolutionized cross-coupling, enabling the functionalization of unactivated aryl chlorides and hindered substrates under mild conditions.[1]

Part 1: The Physical Organic Chemistry of Ligand Design

To rationally select a ligand, one must quantify its two fundamental influences on the metal center: Sterics (Space) and Electronics (Charge).

The Steric Parameter: From Cones to Buried Volumes

Historically, the Tolman Cone Angle (

-

Small

( -

Large

(

Modern Standard: Percent Buried Volume (

-

Why it matters: High

promotes the formation of the highly active monoligated

The Electronic Parameter: Tolman Electronic Parameter (TEP)

TEP measures the electron-donating ability of the phosphine, typically determined by the IR stretching frequency of a

-

Electron-Rich (Low

): Strong -

Electron-Poor (High

):

Visualization: The Ligand Map

The following diagram maps common ligands based on these two coordinates, guiding selection strategy.

Part 2: Mechanistic Implications & Ligand Selection

The choice of ligand dictates the rate-limiting step of the catalytic cycle.

The Monoligated Pathway (The "Buchwald Effect")

For challenging substrates (e.g., aryl chlorides), the active species is often not

-

Oxidative Addition: The electron-rich nature of dialkylphosphines raises the HOMO energy of the Pd(0), allowing it to break the strong C-Cl bond.

-

Transmetallation: Bulky ligands prevent the formation of unreactive "resting states" (like halide-bridged dimers).

-

Reductive Elimination: This is where bulk is critical. Steric crowding around the metal center destabilizes the product-bound complex, "squeezing" the product out to regenerate the catalyst.

Ligand Class Decision Matrix

| Ligand Class | Key Examples | Primary Application | Mechanism Note |

| Triarylphosphines | Basic Suzuki/Heck of Aryl Iodides/Bromides. | Often forms inactive | |

| Bidentate | dppf, BINAP, Xantphos | C-N coupling (early gen), Asymmetric hydrog. | Large "Bite Angle" creates steric environment favoring reductive elimination. |

| Dialkylbiaryl (Buchwald) | XPhos, SPhos, RuPhos, BrettPhos | Universal High Performance. Aryl Chlorides, C-N, C-O. | Forms stable, highly active |

| Y-Phos / DALPhos | Mor-DALPhos | C-N coupling with ammonia/hydrazine. | Specialized for specific difficult nucleophiles. |

Part 3: Experimental Protocol (C-N Cross-Coupling)

Scenario: Coupling a deactivated Aryl Chloride with a Secondary Amine.

Rationale: This transformation is difficult due to the strength of the C-Cl bond and the potential for

Reagents & Setup

-

Catalyst: BrettPhos Pd G4 (or RuPhos Pd G4 for secondary amines).

-

Why: G4 precatalysts contain the ligand pre-bound and activate rapidly upon base addition, releasing the active

species without requiring glovebox handling of sensitive free phosphines.

-

-

Base: NaOtBu (Sodium tert-butoxide) or LHMDS.

-

Why: Strong, soluble bases are required to deprotonate the amine-Pd complex.

-

-

Solvent: 1,4-Dioxane or Toluene (Anhydrous).

-

Inert Gas: Argon or Nitrogen (strictly required).

Step-by-Step Workflow

-

Vessel Preparation: Flame-dry a reaction vial (with a stir bar) and cool under a stream of Argon.

-

Solids Addition:

-

Add Aryl Chloride (1.0 equiv).

-

Add Amine (1.2 equiv).

-

Add Base (NaOtBu, 1.4 equiv).

-

Add Precatalyst (BrettPhos Pd G4, 1-2 mol%). Note: Weighing this in air is acceptable due to G4 stability.

-

-

Seal & Purge: Cap the vial with a PTFE-lined septum. Evacuate and backfill with Argon (

). -

Solvent Addition: Syringe in anhydrous Dioxane (concentration

). -

Reaction: Heat to 80-100°C.

-

Self-Validation: The color typically changes from pale yellow to orange/brown. If it turns black (Pd black precipitation) immediately, the ligand is not stabilizing the metal (check purity or increase loading).

-

-

Workup: Filter through a silica plug (eluting with EtOAc) to remove Pd and salts. Analyze by GC-MS or LC-MS.

The Catalytic Cycle Visualization

Part 4: Troubleshooting & Optimization

When reactions fail, consult this logic flow before repeating.

| Observation | Diagnosis | Corrective Action |

| No Conversion (Start Material Remains) | Catalyst poisoning or failure to oxidatively add. | Switch to a more electron-rich ligand (e.g., from XPhos to BrettPhos). Ensure inert atmosphere (Oxygen kills Pd(0)). |

| Dehalogenation (Ar-Cl | Avoid primary alcohols as solvents. Switch to a ligand that creates a tighter pocket (e.g., RuPhos). | |

| Pd Black Formation | Ligand dissociation / Metal aggregation. | Ligand is too labile or insufficient loading. Increase Ligand:Pd ratio to 2:1 or use a G4 precatalyst. |

| Low Yield with Heterocycles | Heteratom coordination to Pd (Catalyst Arrest). | Use a bulky biaryl ligand (tBuXPhos) to sterically prevent the heterocycle N/S/O from binding to Pd. |

References

-

Tolman, C. A. (1977).[6] Steric effects of phosphorus ligands in organometallic chemistry and homogeneous catalysis. Chemical Reviews, 77(3), 313–348. Link

-

Surry, D. S., & Buchwald, S. L. (2011).[5] Dialkylbiaryl phosphines in Pd-catalyzed amination: A user's guide. Chemical Science, 2(1), 27-50.[5] Link[5]

-

Clavier, H., & Nolan, S. P. (2010). Percent Buried Volume for Phosphine and N-Heterocyclic Carbene Ligands: Steric Parameters for Organometallic Chemistry. Chemical Communications, 46, 841-861. Link

-

Bruno, N. C., et al. (2013). Design and Preparation of New Palladium Precatalysts for C–C and C–N Cross-Coupling Reactions. Chemical Science, 4, 916-920. Link

-

Sigma-Aldrich. (n.d.).[5] Buchwald Ligands and Precatalysts User Guide. Link

Sources

Dicyclopentylphosphine safety and handling precautions

Handling, Storage, and Deactivation Protocols for High-Value Ligands

Executive Summary

Dicyclopentylphosphine (DCPP, CAS 39864-68-1) is a bulky, electron-rich secondary phosphine widely utilized as a precursor for pincer ligands and in organometallic catalysis (e.g., Pd-catalyzed cross-couplings).[1] While its steric bulk offers unique catalytic advantages, its physicochemical profile presents severe safety challenges. DCPP is pyrophoric (Category 1) , spontaneously igniting upon exposure to atmospheric oxygen, and possesses acute toxicity profiles consistent with organophosphorus compounds.

This guide moves beyond generic safety data sheets (SDS) to provide field-proven, self-validating protocols for the safe manipulation of DCPP. The core philosophy is absolute exclusion of air combined with redundant containment .

Physicochemical Profile & Hazard Identification

Understanding the physical constants is critical for designing engineering controls. DCPP is a liquid, which simplifies transfer compared to solid pyrophorics but increases the risk of splash and vapor ignition.

| Property | Value | Operational Implication |

| CAS Number | 39864-68-1 | Unique identifier for inventory tracking. |

| Physical State | Colorless Liquid | Requires syringe or cannula transfer; risk of aerosolization. |

| Density | 0.933 g/mL (25 °C) | Lighter than water; spills may float and spread on aqueous surfaces. |

| Boiling Point | 76–78 °C @ 0.8 mmHg | High boiling point at atm pressure; vacuum distillation required for purification. |

| Flash Point | N/A (Pyrophoric) | Critical: Auto-ignition temperature is below ambient room temperature. |

| GHS Classification | H250 (Pyrophoric), H301/311/331 (Toxic), H314 (Corrosive) | Requires full-body FR protection and immediate access to Class D extinguishers. |

The Mechanism of Hazard:

The P-H bond in secondary phosphines is highly reactive toward oxidants. Upon contact with

Engineering Controls & PPE

The hierarchy of controls must be strictly enforced. Reliance on PPE alone is a critical failure mode when handling pyrophorics.

Primary Containment (Engineering)

-

Glovebox (Preferred): An inert atmosphere glovebox (

or -

Schlenk Line (Acceptable): A dual-manifold line (vacuum/inert gas) is required. Glassware must be oven-dried (>120°C) and cycled (vacuum/purge) at least 3 times before use.

Personal Protective Equipment (PPE)[2]

-

Body: Fire-Resistant (FR) lab coat (Nomex III A) is mandatory. Synthetic fabrics (polyester/nylon) are prohibited as they melt into skin during flash fires.

-

Hands: Double-gloving is standard.

-

Inner: Nitrile (dexterity).

-

Outer: 5-mil Nitrile or Neoprene (chemical resistance).

-

Note: For large transfers (>50 mL), use Silver Shield® laminate gloves under nitrile.

-

-

Eyes/Face: Chemical splash goggles AND a polycarbonate face shield.

Operational Protocols

Storage and Shelf-Life

DCPP degrades even under "inert" conditions if seals are imperfect.

-

Vessel: Store in Schlenk flasks with Teflon (PTFE) stopcocks or crimp-top vials inside a secondary container (e.g., a jar with desiccant/oxygen scavenger) within the glovebox.

-

Septa: Use high-quality rubber septa (e.g., Suba-Seal). Crucial: Never rely on a punctured septum for long-term storage. Once punctured, the resealability is compromised against oxygen diffusion.

Air-Free Transfer: The Cannula Method

Syringes are discouraged for volumes >10 mL due to the risk of plunger detachment or barrel rupture. The positive pressure cannula transfer is the industry gold standard for pyrophoric liquids.

Workflow Visualization:

Figure 1: Logic flow for double-tipped needle (cannula) transfer. Note that the cannula is purged with inert gas before penetrating the destination septum to prevent air injection.

Step-by-Step Protocol:

-

Setup: Secure Source Flask (DCPP) and Destination Flask (Reaction) under positive inert gas pressure.

-

Cannula Prep: Insert one end of a double-tipped needle (16-18 gauge stainless steel) into the Source flask headspace (above liquid).

-

Purge: Allow inert gas to flow through the cannula for 30 seconds to flush air.

-

Connect: Insert the second tip into the Destination flask headspace .

-

Transfer: Lower the Source tip into the DCPP liquid. Close the inert gas outlet on the Destination flask (or apply slight vacuum) to create a pressure differential. The liquid will flow.

-

Termination: Once the volume is transferred, pull the Source tip up into the headspace. Allow gas to flow to clear the needle of liquid before removing.

Deactivation & Waste Management

Never dispose of pyrophoric phosphines directly into solvent waste streams. They must be chemically quenched (oxidized) first.

The Chemistry of Quenching:

Quenching Protocol:

-

Dilution: Dilute the residual DCPP with a non-reactive solvent (e.g., Toluene or Hexane) to <5% concentration.

-

Oxidant: Prepare a 10% Sodium Hypochlorite (Bleach) solution.

-

Addition: Under an inert atmosphere (fume hood with N2 line), slowly add the dilute DCPP solution to the stirred bleach solution. Note: Do not add bleach to the phosphine, as the exotherm can be violent.

-

Verification: Allow to stir for 1-2 hours. Check for residual odor (the "rotten garlic" smell should be gone).

-

Disposal: Separate the organic layer (now containing oxidized product) and dispose of as halogenated organic waste. The aqueous layer can be neutralized and sewered (check local regulations).

Emergency Response: Decision Matrix

In the event of a breach, immediate decision-making is vital. Water is generally contraindicated for initial fire suppression of neat pyrophorics due to potential scattering, though it is effective for cooling surrounding areas.

Figure 2: Emergency decision tree. Note that "Class D" extinguishers (for metal fires) or dry sand are preferred over ABC extinguishers, which can sometimes scatter liquid fires due to high pressure.

References

-

PubChem. (2025). Dicyclopentylphosphine Compound Summary (CID 550272). National Library of Medicine. [Link]

-

University of California, Irvine. (2024). Procedures for Safe Use of Pyrophoric Reagents. Environmental Health & Safety. [Link]

-

Pacific Northwest National Laboratory. (2023). Handling Pyrophoric Reagents Guide. PNNL Safety Documents. [Link](Note: General pyrophoric handling guidance referenced).

Sources

Technical Monograph: Operational Safety and Handling of Dicyclopentylphosphine

CAS No: 2622-05-1 | Formula: C₁₀H₁₉P

Executive Summary

Dicyclopentylphosphine (DCPP) is a secondary alkyl phosphine serving as a critical ligand precursor in organometallic catalysis, particularly in palladium-catalyzed cross-coupling reactions where steric bulk and electron-donating capability are required. However, its utility is counterbalanced by extreme reactivity hazards. This guide transcends the standard 16-section Safety Data Sheet (SDS) to provide a functional operational framework for researchers. It integrates physicochemical data with field-proven air-sensitive handling protocols to mitigate the risks of pyrophoricity and acute toxicity.

Physicochemical Profile & Reactivity Drivers

To safely manipulate DCPP, one must understand the molecular drivers of its instability. Unlike its aryl counterparts (e.g., diphenylphosphine), the dicyclopentyl backbone is electron-rich, increasing the basicity and nucleophilicity of the phosphorus center.

Key Physical Data

The following data points dictate engineering controls and PPE selection.

| Property | Value | Operational Implication |

| Physical State | Colorless Liquid | High mobility; requires syringe/cannula transfer. |

| Boiling Point | ~246°C (at 760 mmHg) | Low volatility reduces inhalation risk under static conditions, but aerosols are deadly. |

| Flash Point | 43°C (Closed Cup) | Critical: While the flash point suggests "flammable," the pyrophoric nature overrides this. It can ignite below this temp if surface area is high. |

| Density | 0.94 g/mL | Immiscible with water; floats, complicating aqueous fire suppression. |

| Air Sensitivity | Pyrophoric | Spontaneous ignition upon contact with air due to rapid P-H bond oxidation. |

The Mechanism of Hazard

The primary hazard stems from the P-H bond. In the presence of oxygen, DCPP undergoes rapid, exothermic oxidation to phosphine oxides and phosphinic acids. This reaction is often hypergolic (ignites without external spark).

-

Scientific Insight: The steric bulk of the cyclopentyl rings is insufficient to kinetically protect the phosphorus center from oxygen attack, unlike extremely bulky ligands like tri-tert-butylphosphine.

Hazard Identification & Toxicology (GHS Standards)

This section interprets the Global Harmonized System (GHS) classifications for laboratory application.

Pyrophoricity (Category 1)

-

H250: Catches fire spontaneously if exposed to air.

-

Protocol: Zero-tolerance for atmospheric exposure. All transfers must occur under Argon or Nitrogen (N₂) atmosphere.

Acute Toxicity & Corrosivity

-

H302/H312/H332: Harmful if swallowed, in contact with skin, or inhaled.

-

H314: Causes severe skin burns and eye damage.

-

Mechanism: Alkyl phosphines are potent reducing agents. Upon contact with mucous membranes, they cause immediate dehydration and chemical burns. Systemic absorption can lead to neurotoxicity similar to phosphine gas (

) poisoning.

Advanced Handling Protocols: The "Air-Free" Standard

Primary Engineering Control: The Glovebox

The ideal environment for DCPP is a nitrogen-filled glovebox (

-

Bring-in: Seal the manufacturer bottle with electrical tape before cycling through the antechamber to prevent cap loosening due to pressure changes.

-

Dispensing: Weigh by difference inside the box.

-

Removal: If material must leave the box, dissolve in degassed solvent and seal in a Schlenk flask with a high-vacuum grease seal.

Secondary Control: Schlenk Line Techniques

If a glovebox is unavailable, Schlenk line manipulation is mandatory.

Protocol: Positive Pressure Cannula Transfer

-

Preparation: Flame-dry all glassware under vacuum. Backfill with Argon (Argon is heavier than air and provides a better "blanket" than

for liquids). -

Septa: Use precision-seal rubber septa. Avoid silicone septa if using chlorinated solvents as they swell, compromising the seal.

-

Technique:

-

Insert a bleed needle (connected to the inert gas line) into the source bottle.

-

Insert the cannula (double-tipped needle) into the source bottle, then into the receiving flask.

-

Crucial Step: Ensure the receiving flask is vented to a bubbler to prevent over-pressurization.

-

Use gas pressure to push the liquid; never aspirate (pull) with a vacuum, as this can introduce air leaks.

-

Workflow Logic Visualization

The following diagram illustrates the decision matrix for safe handling based on volume and equipment availability.

Figure 1: Decision logic for selecting the appropriate air-sensitive transfer method. Green paths indicate highest safety margins.

Emergency Response & Decontamination

In the event of containment breach, standard fire protocols (water) can exacerbate the situation.

Fire Fighting Measures

-

Do NOT use: Water jet. DCPP floats, and water may spread the fire.

-

Preferred Media: Dry chemical powder, Carbon Dioxide (

), or dry sand. -

Strategy: Smother the fire to cut off oxygen. If the fire is small (syringe tip), immerse immediately in a beaker of sand.

Spill Neutralization (Oxidation Protocol)

A spill of DCPP is an immediate fire and toxicity hazard.

-

Reagent: Dilute bleach (Sodium Hypochlorite, 5-10%) is the standard neutralizing agent. It converts the pyrophoric phosphine into the stable (though still toxic) phosphine oxide/acid.

-

Procedure:

-

Evacuate the immediate area.

-

PPE: Fire-resistant lab coat, respirator (organic vapor/acid gas), and heavy nitrile/butyl gloves.

-

Cover the spill with dry sand or vermiculite to absorb the liquid and prevent ignition.

-

Treat: Slowly add dilute bleach to the sand/absorbent mixture. Warning: This reaction is exothermic. Add slowly.

-

Decontamination Logic Visualization

Figure 2: Step-by-step workflow for neutralizing a Dicyclopentylphosphine spill using oxidative decontamination.

References

-

PubChem. (n.D.). Dicyclopentylphosphine (Compound Summary). National Library of Medicine. Retrieved from [Link]

-

European Chemicals Agency (ECHA). (n.D.). Registration Dossier: Dicyclopentylphosphine. Retrieved from [Link]

-

Occupational Safety and Health Administration (OSHA). (n.D.). Laboratory Safety Guidance: Pyrophoric Chemicals. United States Department of Labor. Retrieved from [Link]

Technical Guide: Air Sensitivity & Handling of Dicyclopentylphosphine (DCPP)

The following technical guide details the air sensitivity, handling protocols, and quality control measures for Dicyclopentylphosphine (DCPP) .

Executive Summary

Dicyclopentylphosphine (DCPP) is a secondary alkyl phosphine (

This guide provides a standardized workflow for researchers to maintain the integrity of DCPP. Failure to adhere to these anaerobic protocols results in the rapid formation of phosphine oxides, which can deactivate transition metal catalysts (e.g., Palladium or Nickel systems) and compromise experimental reproducibility.

Chemical Profile & Properties[1][2][3][4]

DCPP is a colorless liquid characterized by a P-H bond that serves as both a reaction site for functionalization and a primary vector for oxidation.

Key Physicochemical Data

| Property | Specification | Notes |

| IUPAC Name | Dicyclopentylphosphane | |

| CAS Number | 39864-68-1 | |

| Formula | ||

| Molecular Weight | 170.23 g/mol | |

| Physical State | Liquid | Colorless to pale yellow |

| Boiling Point | 76-78 °C | @ 0.8 mmHg |

| Density | 0.933 g/mL | @ 25 °C |

| Air Sensitivity | Pyrophoric (Cat 1) | Ignites spontaneously in air |

| -11.0 ppm (approx) | Upfield signal (doublet in coupled mode) |

Structural Visualization

The following diagram illustrates the steric environment of the phosphorus center, which dictates both its catalytic activity and oxidative susceptibility.

Figure 1: Structural components of Dicyclopentylphosphine highlighting the P-H bond vulnerability.

Mechanism of Air Sensitivity

The oxidation of secondary phosphines like DCPP is not merely a surface reaction but a radical chain propagation event. This explains why even trace exposure to air can degrade a significant portion of a bulk sample.

Oxidation Pathway[7][8]

-

Initiation: The P-H bond undergoes homolytic cleavage or direct attack by

, generating a phosphinyl radical ( -

Propagation: The radical reacts with oxygen to form a peroxyl radical (

), which abstracts a hydrogen from another phosphine molecule. -

Termination: The final stable product is the secondary phosphine oxide (

) and eventually phosphinic acid (

Figure 2: Radical chain oxidation pathway converting active DCPP to inactive oxide.

Quality Control: Self-Validating Detection Protocol

Before using DCPP in critical drug development reactions (e.g., Buchwald-Hartwig amination), you must validate its purity. Visual inspection is insufficient as the oxide is often also a colorless liquid/solid.

P NMR Validation Protocol

Objective: Quantify the ratio of active phosphine to oxidized impurity.

-

Sample Prep: Inside a glovebox, dissolve 20 mg of DCPP in dry, degassed

(Benzene-d6) or -

Acquisition: Run a proton-coupled

P NMR experiment (allows observation of P-H coupling). -

Analysis:

| Species | Chemical Shift ( | Multiplicity | Interpretation |

| Active DCPP | -11.0 ppm | Doublet ( | Pass: Material is active. |

| Oxide Impurity | +40 to +60 ppm | Multiplet | Fail: Material is degraded. |

Why this works: The shift from a negative value (shielded P(III)) to a highly positive value (deshielded P(V)) provides an unambiguous binary signal of quality.

Handling & Storage Protocols

Due to its pyrophoric nature, DCPP must never be handled in open air.

Primary Handling: Inert Atmosphere Glovebox

-

Atmosphere: Nitrogen or Argon (

ppm, -

Vessels: Store in Schlenk flasks with Teflon taps or crimped vials with PTFE-lined septa.

-

Transfer: Use gas-tight syringes. Flush the syringe with inert gas 3 times before drawing liquid.

Secondary Handling: Schlenk Line

If a glovebox is unavailable, use strict Schlenk techniques:

-

Cycles: Evacuate and backfill glassware 3 times with Argon before introducing DCPP.

-

Solvents: Use only anhydrous, degassed solvents (sparged with Argon for >30 mins or from an SPS).

-

Cannulation: Transfer liquid via positive pressure cannulation, never by pouring.

Storage Recommendations

-

Temperature: 2–8 °C (Refrigerated). Cold storage slows the kinetics of any adventitious oxidation.

-

Seal: Parafilm is insufficient. Use electrical tape over ground glass joints or copper wire security for septa.

-

Shelf Life: 6 months if unopened; re-test via NMR every 30 days after opening.

Applications in Drug Development

Dicyclopentylphosphine is a critical building block in the synthesis of sterically demanding ligands used in pharmaceutical synthesis.

Ligand Tuning: Cyclopentyl vs. Cyclohexyl

In drug discovery, "magic methyl" or subtle steric changes often dictate potency. Similarly, in catalysis, switching from dicyclohexylphosphine (

-

Steric Profile: Cyclopentyl rings are slightly smaller and more flexible than cyclohexyl rings.

-

Effect: This can increase the rate of oxidative addition in Pd-catalyzed cross-coupling reactions, particularly for sterically hindered aryl chlorides used in API synthesis.

Impact of Impurities

Using oxidized DCPP leads to:

-

Stoichiometric Mismatch: The oxide does not bind to the metal center effectively, lowering the active catalyst concentration.

-

Reproducibility Failure: Varying oxide levels between batches cause erratic yields in library synthesis.

References

-

National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 550272, Dicyclopentylphosphine. Retrieved from [Link]

- Busacca, C. A., et al. (2011). Phosphine Ligands in Catalysis. Wiley-VCH. (General reference for secondary phosphine shifts).

-

Organic Chemistry Data. (2024). 31P NMR Chemical Shifts. Retrieved from [Link]

- Google Patents. (2007). Phase selective polymer supports for catalysis (US20070203019A1). (Source of -11.06 ppm NMR shift data).

Technical Guide: Stability, Storage, and Handling of Dicyclopentylphosphine

Part 1: Executive Directive

Dicyclopentylphosphine (DCPP) is a secondary alkyl phosphine (

Core Safety Warning: DCPP is classified as a Pyrophoric Liquid (Category 1) .[1] It can ignite spontaneously within minutes of exposure to atmospheric oxygen. Strict anaerobic conditions are not merely a recommendation for purity but a mandatory requirement for personnel safety.

Part 2: Chemical Profile & Physical Properties

Understanding the physical state of DCPP is critical for designing appropriate handling manifolds. Unlike its solid analogues (e.g., Tricyclohexylphosphine,

Table 1: Physicochemical Specifications

| Property | Value | Critical Note |

| CAS Number | 39864-68-1 | |

| Formula | Secondary Phosphine | |

| Molecular Weight | 170.23 g/mol | |

| Physical State | Colorless Liquid | Pyrophoric |

| Density | ~0.933 g/mL | Less dense than water |

| Boiling Point | 76–78 °C @ 0.8 mmHg | High vacuum required for distillation |

| Flash Point | < 25 °C (Spontaneous) | Do not test. Ignites in air.[1][2] |

| Solubility | THF, Toluene, Hexane | Reacts violently with oxidizing solvents |

Part 3: Stability Mechanisms & Degradation

The degradation of DCPP is driven primarily by oxidation. Unlike tertiary phosphines (

Degradation Pathway

Upon exposure to air, DCPP undergoes rapid oxidation to Dicyclopentylphosphine oxide . This reaction is highly exothermic and drives the pyrophoric behavior.

Mechanism:

-

Radical Initiation: Oxygen attacks the phosphorus lone pair or abstracts the P-H hydrogen.

-

Insertion: Formation of the phosphine oxide (

). -

Further Oxidation: Prolonged exposure can lead to phosphinic acids (

).

Figure 1: Oxidative degradation pathway of Dicyclopentylphosphine. The transition from Phosphine to Oxide is rapid and exothermic.

Part 4: Storage & Handling Protocols

The storage strategy must guarantee a continuous inert atmosphere. The choice between Schlenk lines and Gloveboxes depends on the frequency of use and available infrastructure.

Storage Decision Logic

Figure 2: Decision matrix for selecting the appropriate storage vessel based on usage frequency.

Standard Operating Procedures (SOPs)

A. Glovebox Storage (Recommended)

-

Atmosphere: Nitrogen or Argon (

ppm, -

Container: Glass vial with a polypropylene cap and PTFE liner.

-

Secondary Containment: Place the vial inside a secondary jar or zip-lock bag to prevent cross-contamination of the box atmosphere with phosphine vapors (which can poison catalysts in open vessels nearby).

B. Schlenk Line Storage

-

Vessel: High-vacuum Schlenk flask with a high-integrity PTFE valve (e.g., Young's tap). Do not use standard ground glass stoppers with grease , as the liquid can dissolve grease and creep out, leading to air ingress.

-

Gas: Argon is preferred over Nitrogen due to its higher density, providing a better "blanket" when the flask is opened.

-

Temperature: Store at 2–8°C to reduce vapor pressure and reaction rates. Ensure the flask is warmed to room temperature before opening to prevent condensation.

Part 5: Quality Control & Self-Validation

Before committing valuable substrates to a reaction, you must validate the integrity of the DCPP. Visual inspection is insufficient as the oxide may also be a colorless liquid or soluble in the parent phosphine.

NMR Validation (The Gold Standard)

Use

Experimental Setup:

-

Solvent:

or -

Preparation: Prepare the NMR tube inside a glovebox. Cap with a septum or use a J-Young NMR tube.

Table 2: Diagnostic NMR Shifts

| Species | Chemical Shift ( | Multiplicity ( | Coupling Constant ( | Status |

| Dicyclopentylphosphine | -20 to -50 ppm | Doublet | ~180–220 Hz | Active |

| Dicyclopentylphosphine Oxide | +40 to +60 ppm | Doublet | ~450–500 Hz | Inactive |

Note: The large coupling constant in the oxide is diagnostic of the P(V)-H bond formed during oxidation.

Part 6: Emergency & Safety Protocols

Hazard Class: Pyrophoric Liquid, Skin Corrosive, Acute Toxin.[1]

Spill Management

-

Small Spill (< 5 mL):

-

Do NOT use water.[3]

-

Cover immediately with dry sand , vermiculite , or a Class D fire extinguisher powder.

-

Allow to oxidize slowly under the covering material in a fume hood.

-

-

Skin Contact:

-

DCPP is corrosive and toxic. Wash immediately with soap and water. Consult a physician.

-

-

Fire:

-

Use Dry Chemical or Sand .

-